Melphalan
Melphalan
Tiny needles (from methanol). (NTP, 1992)
Merphalan is a monocarboxylic acid.
Sarcolysin is the isomeric form of melphalan, with alkylating activity. Sarcolysin crosslinks DNA, thereby causing an inhibition in DNA replication and eventually a reduction in cellular proliferation.
Merphalan can cause cancer according to an independent committee of scientific and health experts.
An alkylating nitrogen mustard that is used as an antineoplastic in the form of the levo isomer - MELPHALAN, the racemic mixture - MERPHALAN, and the dextro isomer - MEDPHALAN; toxic to bone marrow, but little vesicant action; potential carcinogen.
Merphalan is a monocarboxylic acid.
Sarcolysin is the isomeric form of melphalan, with alkylating activity. Sarcolysin crosslinks DNA, thereby causing an inhibition in DNA replication and eventually a reduction in cellular proliferation.
Merphalan can cause cancer according to an independent committee of scientific and health experts.
An alkylating nitrogen mustard that is used as an antineoplastic in the form of the levo isomer - MELPHALAN, the racemic mixture - MERPHALAN, and the dextro isomer - MEDPHALAN; toxic to bone marrow, but little vesicant action; potential carcinogen.
Brand Name:
Vulcanchem
CAS No.:
148-82-3
VCID:
VC20748572
InChI:
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
SMILES:
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Molecular Formula:
C13H18Cl2N2O2
Molecular Weight:
305.20 g/mol
Melphalan
CAS No.: 148-82-3
VCID: VC20748572
Molecular Formula: C13H18Cl2N2O2
Molecular Weight: 305.20 g/mol
* For research use only. Not for human or veterinary use.

Description | Tiny needles (from methanol). (NTP, 1992) Merphalan is a monocarboxylic acid. Sarcolysin is the isomeric form of melphalan, with alkylating activity. Sarcolysin crosslinks DNA, thereby causing an inhibition in DNA replication and eventually a reduction in cellular proliferation. Merphalan can cause cancer according to an independent committee of scientific and health experts. An alkylating nitrogen mustard that is used as an antineoplastic in the form of the levo isomer - MELPHALAN, the racemic mixture - MERPHALAN, and the dextro isomer - MEDPHALAN; toxic to bone marrow, but little vesicant action; potential carcinogen. |
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CAS No. | 148-82-3 |
Product Name | Melphalan |
Molecular Formula | C13H18Cl2N2O2 |
Molecular Weight | 305.20 g/mol |
IUPAC Name | 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
Standard InChI | InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |
Standard InChIKey | SGDBTWWWUNNDEQ-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl |
SMILES | C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl |
Appearance | Assay:≥95%A crystalline solid |
Colorform | Needles from methanol (monosolvate) Crystals Off-white to buff powde |
Melting Point | 356 to 358 °F (decomposes) (NTP, 1992) |
Physical Description | Tiny needles (from methanol). (NTP, 1992) |
Shelf Life | Stable under recommended storage conditions. Sensitive to light, heat, and moisture. .../Reconstituted/ melphalan hydrocholide solution containing 5 mg of melphalan per mL is stable for up to 90 min at room temperature... The reconstituted solution should be diluted further with 0.9% sodium chloride injection to provide solution with a concentration not exceeding 0.45 mg/mL. This diluted solution is stable for 60 min at room temperature. Bulk: A dried sample, stored at 60 °C for 15 days, showed about 10% decomposition as indicated by UV absorption and ionic chloride content. Solution: After 24 hours in water at 28 °C, approximately 80% decomposition was observed (TLC). |
Solubility | less than 1 mg/mL at 72 °F (NTP, 1992) Practically insoluble in water Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether 3.58e-01 g/L 95% ethanol <0.9 (mg/mL) 10% aqueous ethanol 1.3 (mg/mL) Methanol 2.8 - 5.6 (mg/mL) Water 1.7 - 2.3 (mg/mL) Chloroform <1 (mg/mL) 0.1NHCL 9-17 (mg/mL) 0.1 N NaOH 7-10.6 (mg/mL) Acetone <1 (mg/mL) pH 4 citrate buffer 2.2 - 2.6 (mg/mL) pH 9 borate buffer 2.0 - 2.4 (mg/mL) |
Synonyms | 4-(Bis(2-chloroethyl)amino)phenylalanine Alkeran L-PAM Medphalan Melphalan Merphalan Mustard, Phenylalanine Phenylalanine Mustard Sarcolysine Sarkolysin |
Vapor Pressure | 3.0X10-10 mm Hg at 25 °C (est) |
Reference | Loeber R, Michaelson E, Fang Q, Campbell C, Pegg AE, Tretyakova N: Cross-linking of the DNA repair protein Omicron6-alkylguanine DNA alkyltransferase to DNA in the presence of antitumor nitrogen mustards. Chem Res Toxicol. 2008 Apr;21(4):787-95. doi: 10.1021/tx7004508. Epub 2008 Feb 14. [PMID:18324787] Souliotis VL, Dimopoulos MA, Episkopou HG, Kyrtopoulos SA, Sfikakis PP: Preferential in vivo DNA repair of melphalan-induced damage in human genes is greatly affected by the local chromatin structure. DNA Repair (Amst). 2006 Aug 13;5(8):972-85. Epub 2006 Jun 15. [PMID:16781199] Moscow JA, Swanson CA, Cowan KH: Decreased melphalan accumulation in a human breast cancer cell line selected for resistance to melphalan. Br J Cancer. 1993 Oct;68(4):732-7. [PMID:8398701] Povirk LF, Shuker DE: DNA damage and mutagenesis induced by nitrogen mustards. Mutat Res. 1994 Dec;318(3):205-26. doi: 10.1016/0165-1110(94)90015-9. [PMID:7527485] Lawley PD, Phillips DH: DNA adducts from chemotherapeutic agents. Mutat Res. 1996 Aug 17;355(1-2):13-40. doi: 10.1016/0027-5107(96)00020-6. [PMID:8781575] |
PubChem Compound | 4053 |
Last Modified | Sep 13 2023 |
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